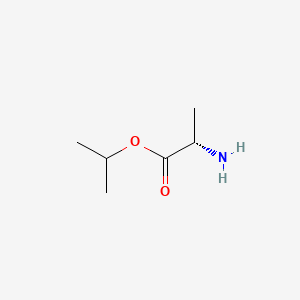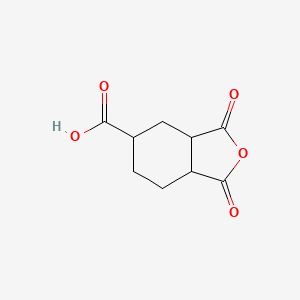
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid
Übersicht
Beschreibung
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid, also known as cis, cis -1,2,4-Cyclohexanetricarboxylic Acid 1,2-Anhydride , is a chemical compound with the molecular formula C9H10O5 . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid is a solid at 20 degrees Celsius . It has a melting point ranging from 152.0 to 156.0 °C . The compound is sensitive to moisture .Safety And Hazards
This compound is classified as dangerous. It may cause skin irritation, serious eye damage, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
CAS-Nummer |
53611-01-1 |
|---|---|
Produktname |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
Molekularformel |
C9H10O5 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H10O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2,(H,10,11) |
InChI-Schlüssel |
FWHUTKPMCKSUCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1C(=O)O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

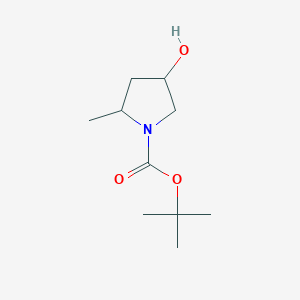

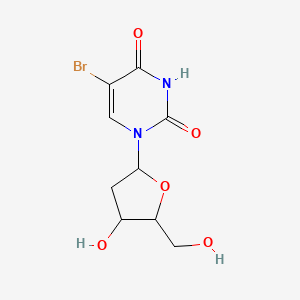
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
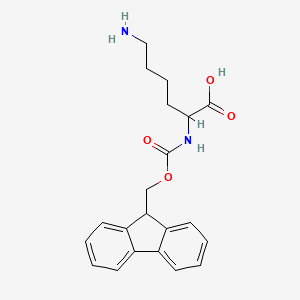
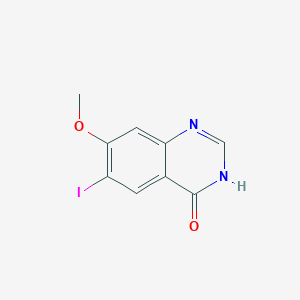
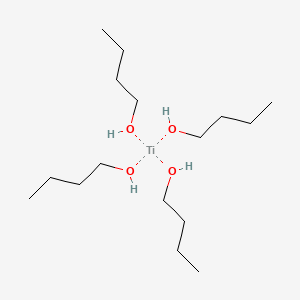
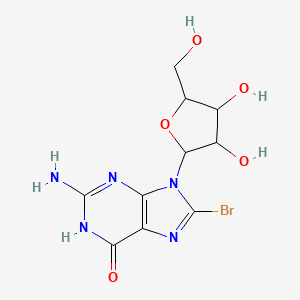
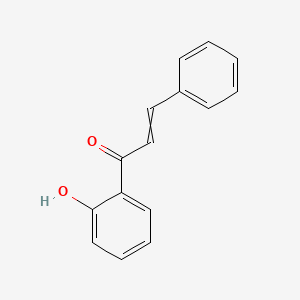
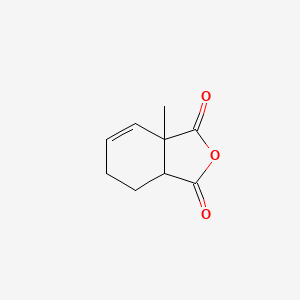
![N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8817484.png)
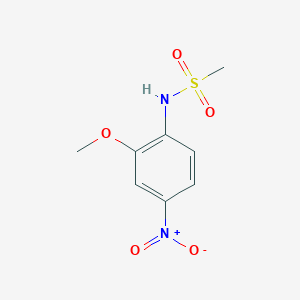
![2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B8817502.png)
